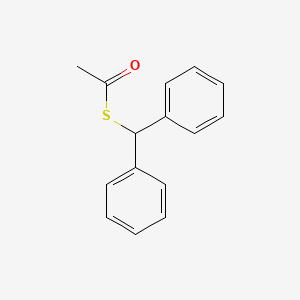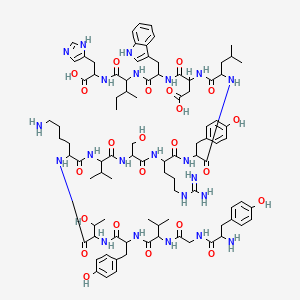
Activated Protein C (390-404) human
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Activated Protein C (390-404) human is a peptide fragment of activated protein C, a vitamin K-dependent serine protease. This specific fragment, comprising residues 390-404, is essential for the anticoagulant activity of activated protein C. It plays a crucial role in regulating blood coagulation by interacting with various macromolecular substrates such as Factors Va and VIIIa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Activated Protein C (390-404) human involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Activated Protein C (390-404) human primarily undergoes proteolytic reactions. It interacts with various proteases and substrates, leading to the cleavage of specific peptide bonds.
Common Reagents and Conditions
Proteases: Enzymes such as thrombin and Factor Xa are commonly used to study the interactions and cleavage of this compound.
Buffers: Phosphate-buffered saline (PBS) and Tris-buffered saline (TBS) are frequently used to maintain the pH and ionic strength during reactions
Major Products Formed
The primary products formed from the reactions involving this compound are smaller peptide fragments resulting from the cleavage of specific peptide bonds .
Scientific Research Applications
Activated Protein C (390-404) human has a wide range of scientific research applications:
Biology: It is used to study the mechanisms of blood coagulation and the role of activated protein C in regulating this process
Medicine: Research focuses on its potential therapeutic applications in conditions such as sepsis, ischemic stroke, and myocardial ischemia-reperfusion injury
Chemistry: It serves as a model peptide for studying proteolytic reactions and enzyme-substrate interactions.
Industry: It is used in the development of anticoagulant therapies and diagnostic assays.
Mechanism of Action
Activated Protein C (390-404) human exerts its effects by interacting with specific molecular targets and pathways:
Anticoagulant Activity: It inactivates coagulation factors Va and VIIIa, thereby preventing the formation of blood clots.
Anti-inflammatory Properties: It reduces inflammation by inhibiting the release of inflammatory mediators and down-regulating vascular adhesion molecules.
Cytoprotective Effects: It prevents apoptosis and maintains cellular homeostasis by interacting with endothelial protein C receptor (EPCR) and protease-activated receptor 1 (PAR-1)
Comparison with Similar Compounds
Activated Protein C (390-404) human is unique due to its specific sequence and essential role in anticoagulant activity. Similar compounds include:
Activated Protein C (1-390) human: This fragment includes the entire heavy chain of activated protein C but lacks the specific sequence essential for anticoagulant activity.
Activated Protein C (405-419) human: This fragment includes residues adjacent to 390-404 but does not possess the same anticoagulant properties.
Properties
Molecular Formula |
C91H130N22O23 |
|---|---|
Molecular Weight |
1900.1 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97) |
InChI Key |
ZWIJLOHGIXGMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


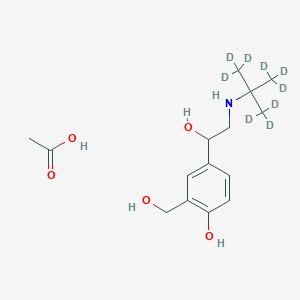


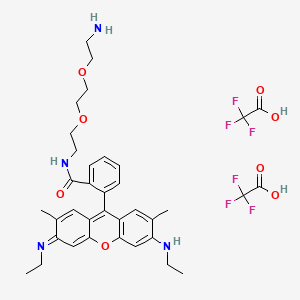
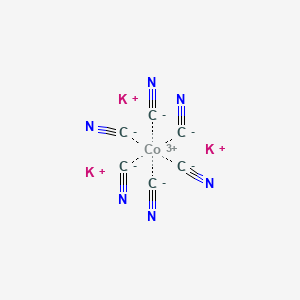

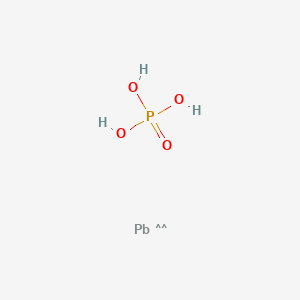
![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)
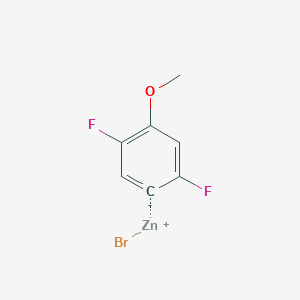
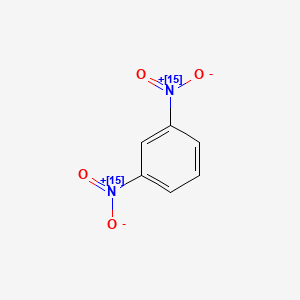
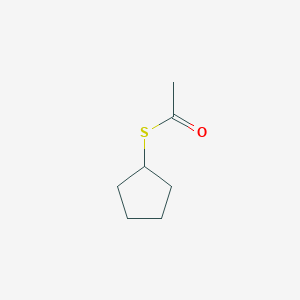
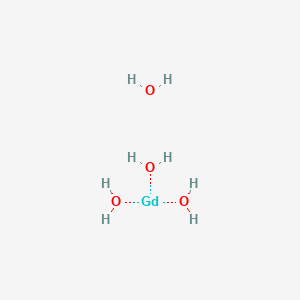
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium](/img/structure/B15088850.png)
